Scaffold Potency Window: 6-Substituted [3,2-d] Derivatives Achieve Nanomolar DHFR Inhibition Comparable to Clinical Antifolates
While the parent compound pyrido[3,2-d]pyrimidine-2,4-diamine itself lacks intrinsic DHFR inhibitory activity, its 6-substituted derivatives deliver IC₅₀ values as low as 0.0023 × 10⁻⁶ M (2.3 nM) against pcDHFR, equaling or exceeding the potency of the clinical antifolates trimetrexate (TMQ) and piritrexim (PTX) [1]. In contrast, the regioisomeric pyrido[2,3-d]pyrimidine scaffold requires different substitution patterns to achieve comparable potency, often with reduced selectivity for pathogenic over mammalian DHFR [2]. This demonstrates that the [3,2-d] scaffold provides a privileged starting point for achieving clinical-grade potency.
| Evidence Dimension | DHFR inhibitory potency (pcDHFR IC₅₀) |
|---|---|
| Target Compound Data | 6-Substituted pyrido[3,2-d]pyrimidine-2,4-diamine derivatives: IC₅₀ range 0.0023–90.4 × 10⁻⁶ M against pcDHFR; most potent analogue (compound 21): IC₅₀ = 0.0023 × 10⁻⁶ M |
| Comparator Or Baseline | Trimetrexate (TMQ) and piritrexim (PTX): comparable potency against pcDHFR; pyrido[2,3-d]pyrimidine-based inhibitors: typically less potent when unoptimized for pcDHFR |
| Quantified Difference | Top [3,2-d] derivatives are equipotent to or more potent than TMQ/PTX; N9-methylation increases potency by up to 17,000-fold vs. N9-H analogue |
| Conditions | Recombinant pcDHFR enzyme inhibition assay (Gangjee et al., 1998) |
Why This Matters
Procurement of the [3,2-d] core scaffold enables rapid access to derivatives with demonstrated clinical-grade DHFR potency without requiring de novo scaffold discovery.
- [1] Gangjee, A.; Zhu, Y.; Queener, S. F. J. Med. Chem. 1998, 41 (23), 4533–4541. doi:10.1021/jm980206z. View Source
- [2] Rosowsky, A.; Forsch, R. A.; Queener, S. F. J. Med. Chem. 1995, 38 (14), 2615–2620. View Source
